Methyl3-ethynyloxolane-3-carboxylate
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Overview
Description
Methyl3-ethynyloxolane-3-carboxylate is a chemical compound with a unique structure that includes an oxolane ring and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-ethynyloxolane-3-carboxylate typically involves the reaction of ethynyl alcohol with oxolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl3-ethynyloxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ketones, and various substituted oxolane derivatives.
Scientific Research Applications
Methyl3-ethynyloxolane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl3-ethynyloxolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The oxolane ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl3-ethynylfuran-3-carboxylate
- Methyl3-ethynylpyran-3-carboxylate
- Methyl3-ethynylthiophene-3-carboxylate
Uniqueness
Methyl3-ethynyloxolane-3-carboxylate is unique due to the presence of the oxolane ring, which imparts specific chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 3-ethynyloxolane-3-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-3-8(7(9)10-2)4-5-11-6-8/h1H,4-6H2,2H3 |
InChI Key |
GHWJRZJXIYSIBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOC1)C#C |
Origin of Product |
United States |
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